5-Amino-4-chloro-2-methylbenzene-1-sulfonamide
CAS No.:
Cat. No.: VC17741348
Molecular Formula: C7H9ClN2O2S
Molecular Weight: 220.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H9ClN2O2S |
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Molecular Weight | 220.68 g/mol |
IUPAC Name | 5-amino-4-chloro-2-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C7H9ClN2O2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,9H2,1H3,(H2,10,11,12) |
Standard InChI Key | PBVPBKOCWCJLOU-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)N)N)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Amino-4-chloro-2-methylbenzene-1-sulfonamide (molecular formula: ) features a benzene ring substituted at the 1-, 2-, 4-, and 5-positions with sulfonamide, methyl, chloro, and amino groups, respectively. The sulfonamide group (-SONH) at position 1 contributes to hydrogen-bonding interactions, while the electron-withdrawing chloro group at position 4 and the electron-donating methyl group at position 2 create a polarized electronic environment. This configuration enhances the compound’s ability to participate in selective binding with biological targets such as enzymes.
Physical and Spectral Characteristics
The compound typically presents as a crystalline solid, though its exact melting point remains unspecified in available literature. Key spectral data include:
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FT-IR: Peaks at 3228 cm (N-H stretch), 2117 cm (N stretch, if applicable), and 1311–1151 cm (S=O asymmetric and symmetric stretches) .
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H-NMR: Signals at δ 2.24 ppm (singlet, methyl group), δ 4.7 ppm (s, NH), and δ 6.15–7.79 ppm (aromatic protons) .
Property | Value |
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Molecular formula | |
Molecular weight | 220.68 g/mol |
Appearance | Crystalline solid |
Key functional groups | Sulfonamide, amino, chloro, methyl |
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of 5-amino-4-chloro-2-methylbenzene-1-sulfonamide typically involves a multi-step sequence starting from toluene derivatives:
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Nitration and Sulfonation: Initial nitration of toluene introduces nitro groups, followed by sulfonation with chlorosulfonic acid to install the sulfonyl chloride moiety.
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Ammonolysis: Reaction with ammonia or amines converts the sulfonyl chloride to the sulfonamide group.
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Reduction: Catalytic hydrogenation or chemical reduction (e.g., using Sn/HCl) reduces nitro groups to amino functionalities.
For example, intermediate steps may involve diazotization and azide substitution, as seen in analogous sulfonamide syntheses . Critical parameters such as temperature (0–5°C for diazotization), solvent choice (dry benzene or DMSO), and stoichiometric ratios ensure optimal yields exceeding 80% .
Reaction Mechanisms
The compound undergoes characteristic sulfonamide reactions:
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Oxidation: Hydrogen peroxide converts sulfonamides to sulfonic acids under acidic conditions.
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Substitution: The amino group participates in electrophilic aromatic substitution, enabling functionalization at the 5-position.
Comparative Analysis with Related Sulfonamides
Structural Analogues
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4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide (1A): Lacks the amino group, resulting in narrower antimicrobial specificity .
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N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (1B): The hydroxyl group enhances solubility but reduces metabolic stability compared to the chloro-amino derivative .
Functional Differences
The presence of both amino and chloro groups in 5-amino-4-chloro-2-methylbenzene-1-sulfonamide confers dual functionality: the amino group enables hydrogen bonding with biological targets, while the chloro group enhances lipophilicity and membrane penetration.
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